molecular formula C9H12N2O3 B7789974 Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

Cat. No.: B7789974
M. Wt: 196.20 g/mol
InChI Key: OPLPZCZTKUUMGF-UHFFFAOYSA-N
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Description

Contextualization of N-Hydroxyamidoxime Chemistry and its Academic Significance

The N-hydroxyamidoxime functional group is a cornerstone in the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazoles. Beyond their role as synthetic precursors, these compounds are recognized for their ability to chelate metal ions. This property is being explored for applications such as the extraction of uranium from seawater, offering a potentially more environmentally benign method for acquiring this valuable element. The versatility of N-hydroxyamidoximes in both synthetic chemistry and material science underscores their academic importance.

Research Rationale for Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

The specific rationale for the synthesis and study of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- likely stems from the broader interest in substituted benzamidine (B55565) derivatives. The inclusion of methoxy (B1213986) groups on the phenyl ring can significantly influence the electronic properties and bioavailability of the molecule, potentially modulating its chemical reactivity and biological activity. Researchers often synthesize a library of substituted analogs to probe structure-activity relationships, and the 3,5-dimethoxy substitution pattern is a common variation in such studies. While specific research focusing exclusively on this compound is not widely published, its synthesis is a logical step in the systematic exploration of substituted benzenecarboximidamides. A plausible and common method for its synthesis involves the reaction of 3,5-dimethoxybenzonitrile (B100136) with hydroxylamine (B1172632).

Overview of Prior Research Directions on Substituted Benzenecarboximidamides

Research into substituted benzenecarboximidamides has uncovered a range of potential applications, particularly in the field of medicinal chemistry. For instance, various derivatives are being investigated as multifunctional molecules for the treatment of complex neurodegenerative diseases like Alzheimer's. nih.gov Studies have shown that certain substituted benzimidamide derivatives exhibit inhibitory activity against key enzymes implicated in the disease's progression, as well as antioxidant properties. nih.gov The exploration of different substitution patterns on the benzene (B151609) ring is a key strategy in optimizing these biological activities. While the specific contributions of the N-hydroxy-3,5-dimethoxy- substitution pattern are yet to be detailed in dedicated studies, this area of research provides a strong impetus for its continued investigation.

Properties

IUPAC Name

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLPZCZTKUUMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Precursors

Strategic Approaches for the Synthesis of N-Hydroxybenzenecarboximidamides

The synthesis of N-hydroxybenzenecarboximidamides, also known as benzamidoximes, is a well-established process in organic chemistry. The most prevalent and direct method involves the nucleophilic addition of hydroxylamine (B1172632) to a benzonitrile (B105546) derivative. nih.govresearchgate.net This reaction is widely applicable and can be adapted for a variety of substituted benzonitriles.

The general mechanism involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. This is typically performed in a protic solvent, such as ethanol (B145695) or a water/ethanol mixture, and often requires the presence of a base to generate free hydroxylamine from its hydrochloride salt. nih.gov Common bases used for this purpose include sodium carbonate or triethylamine. The reaction temperature and duration can vary depending on the reactivity of the specific nitrile, with heating often employed to accelerate the conversion. nih.gov

Alternative, though less common, strategies for the formation of the N-hydroxycarboximidamide group include the reaction of hydroxylamine with thioamides, amidines, or iminoethers. nih.gov In some instances, ring-opening reactions of certain heterocyclic compounds with hydroxylamine can also yield the desired amidoxime (B1450833) structure. nih.gov However, for the synthesis of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-, the reaction of the corresponding benzonitrile with hydroxylamine remains the most direct and strategically sound approach.

Precursors and Reagents Utilized in the Formation of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

The primary chemical precursor for the synthesis of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- is 3,5-dimethoxybenzonitrile (B100136) . This starting material can be prepared through several synthetic routes. One common method is the dehydration of 3,5-dimethoxybenzaldehyde (B42067) oxime. The oxime itself is formed by the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. orgchemres.orggoogle.com The subsequent dehydration of the oxime to the nitrile can be achieved using various dehydrating agents. google.com

Another viable route to 3,5-dimethoxybenzonitrile begins with 3,5-dimethoxybenzoic acid . This acid can be synthesized from the more readily available 3,5-dihydroxybenzoic acid through methylation with a reagent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. chemicalbook.comgoogle.com The resulting 3,5-dimethoxybenzoic acid can then be converted to the corresponding nitrile.

The key reagent for the final step of the synthesis is hydroxylamine , typically used in the form of hydroxylamine hydrochloride due to its greater stability. nih.gov To liberate the free hydroxylamine for the reaction, a base is required. The choice of base and solvent is crucial for optimizing the reaction conditions.

A summary of the key precursors and reagents is provided in the table below.

Precursor/ReagentChemical FormulaRole in Synthesis
3,5-DimethoxybenzonitrileC₉H₉NO₂The direct precursor containing the desired carbon skeleton and methoxy (B1213986) groups.
3,5-DimethoxybenzaldehydeC₉H₁₀O₃A potential starting material for the synthesis of 3,5-dimethoxybenzonitrile.
3,5-Dimethoxybenzoic acidC₉H₁₀O₄An alternative starting material for the synthesis of 3,5-dimethoxybenzonitrile.
Hydroxylamine HydrochlorideNH₂OH·HClThe source of the N-hydroxyamine group.
Sodium CarbonateNa₂CO₃A base used to generate free hydroxylamine from its hydrochloride salt.
EthanolC₂H₅OHA common solvent for the reaction.

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, yield, and environmental impact of the synthesis of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-, several advanced techniques can be employed. These methods often focus on accelerating the reaction rate and simplifying the workup procedures.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for rapidly heating reactions. jocpr.com The use of microwave irradiation can significantly reduce reaction times for the formation of amidoximes from nitriles and hydroxylamine. nih.govnih.gov This technique can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. jocpr.com

Ultrasound-assisted synthesis , or sonochemistry, is another advanced technique that utilizes the energy of ultrasonic waves to promote chemical reactions. unirioja.essid.ir The application of ultrasound has been shown to be an efficient and rapid method for the synthesis of amidoximes, often conducted in aqueous media, which aligns with the principles of green chemistry. unirioja.esresearchgate.netorgchemres.org This method can enhance the reaction rate and often leads to an easier workup. researchgate.net

Optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider include:

Solvent System: While ethanol or methanol (B129727) are commonly used, solvent-free conditions under ultrasonic irradiation have also been reported to be effective, offering a greener alternative. nih.gov

Temperature: Both conventional heating and advanced heating methods like microwave irradiation need to be carefully controlled to prevent side reactions and decomposition of the product.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TTC) is essential to determine the optimal reaction time. orgchemres.org

The table below summarizes the potential benefits of these advanced techniques.

TechniqueKey Advantages
Microwave-Assisted SynthesisRapid reaction times, potentially higher yields, cleaner reactions. nih.govjocpr.comnih.gov
Ultrasound-Assisted SynthesisEfficient and rapid, can be performed in aqueous media, easier workup. unirioja.esresearchgate.netorgchemres.org

Purity Assessment and Scale-Up Considerations in Laboratory Synthesis

Ensuring the purity of the synthesized Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- is crucial for its subsequent use. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final product and for monitoring the progress of the reaction. researchgate.net A reversed-phase C18 column is often used for the separation of aromatic compounds. researchgate.net The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water with a modifier like formic or sulfuric acid, would need to be optimized to achieve good separation of the product from any starting materials or byproducts. researchgate.netsielc.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the arrangement of atoms in the molecule. ugr.es The characteristic chemical shifts of the protons and carbons in the 3,5-dimethoxybenzoyl group and the N-hydroxycarboximidamide moiety would be used to verify the identity of the product.

Crystallization is a common method for the purification of solid organic compounds. researchgate.net The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of higher purity. The choice of solvent is critical and would need to be determined experimentally.

When considering the scale-up of the synthesis from a small laboratory scale to a larger one, several factors must be taken into account. Reactions that are straightforward on a milligram or gram scale can present challenges when performed on a larger scale. acs.org Key considerations include:

Heat Transfer: The exothermic or endothermic nature of the reaction needs to be carefully managed to ensure consistent temperature control in a larger reaction vessel.

Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.

Reagent Addition: The rate of addition of reagents may need to be controlled to manage the reaction rate and temperature.

Workup and Isolation: Procedures for extraction, washing, and isolation of the product need to be adapted for larger volumes.

Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the larger scale synthesis.

A summary of the analytical techniques for purity assessment is provided below.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)To determine the purity of the compound and monitor reaction progress. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure of the compound. ugr.es
CrystallizationTo purify the final solid product. researchgate.net

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-, both ¹H and ¹³C NMR would provide definitive information on its chemical environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the protons on the N-hydroxycarboximidamide moiety. Based on the structure of the analogous compound, (E)-3,5-Dimethoxybenzaldehyde oxime, specific chemical shifts can be predicted. The two methoxy groups (-OCH₃) would likely appear as a sharp singlet. The aromatic protons at the C2 and C6 positions would be equivalent and appear as one signal, while the proton at the C4 position would appear as a separate signal. The protons of the N-hydroxy and amino groups (-NOH and -NH₂) are expected to be singlets that may be broad and their chemical shift can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. This includes the two carbons of the methoxy groups, the four distinct carbons of the benzene (B151609) ring (C1, C2/C6, C3/C5, C4), and the carbon of the carboximidamide group (C=N).

Predicted NMR Data

Predicted ¹H NMR Spectral Data
Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (C2, C6)~6.8 - 7.2Doublet
Ar-H (C4)~6.5 - 6.7Triplet
-OCH₃~3.8Singlet
-NH₂Variable (exchangeable)Broad Singlet
-OHVariable (exchangeable)Singlet
Predicted ¹³C NMR Spectral Data
Carbon TypePredicted Chemical Shift (δ, ppm)
C=N~150 - 160
Ar-C (C3, C5, O-substituted)~160 - 162
Ar-C (C1, ipso)~132 - 135
Ar-C (C2, C6)~105 - 108
Ar-C (C4)~103 - 105
-OCH₃~55 - 56

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. For amidoximes, characteristic bands are well-documented. docbrown.infonih.gov

The IR spectrum of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- is expected to show characteristic absorption bands for the O-H, N-H, C=N, C-O, and C-H bonds. The O-H stretching vibration of the hydroxyl group typically appears as a broad band. The N-H stretching of the amino group would likely present as one or two sharp bands. The C=N stretching of the imidamide group is a key indicator, as are the aromatic C-H and C=C stretching vibrations. The strong C-O stretching from the methoxy groups is also a prominent feature. researchgate.net Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C=N bond. youtube.com

Predicted Vibrational Spectroscopy Data

Predicted IR and Raman Spectral Data
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (in -OCH₃)Stretching2850 - 2960
C=NStretching1640 - 1680
Aromatic C=CIn-ring Stretching1580 - 1600 and 1450 - 1500
N-HBending1590 - 1650
Aromatic C-OStretching1200 - 1300 (asymmetric) & ~1050 (symmetric)
N-OStretching930 - 960

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov The molecular ion peak (M+) for Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- (C₉H₁₂N₂O₃) would be expected at a mass-to-charge ratio (m/z) of 196.20.

Upon ionization, the molecular ion can undergo fragmentation. nist.govlibretexts.org Key fragmentation pathways can be predicted based on the structure. A common fragmentation for aromatic compounds is the loss of substituents from the ring. For instance, the loss of a methyl radical (•CH₃) from a methoxy group would result in a fragment at m/z 181. The loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 165. Cleavage of the C-C bond between the benzene ring and the carboximidamide group could yield a 3,5-dimethoxyphenyl cation at m/z 137. The fragmentation of the N-hydroxycarboximidamide side chain could also produce characteristic ions. For instance, cleavage of the N-O bond or loss of small neutral molecules like H₂O or NH₃ may occur.

Predicted Mass Spectrometry Fragmentation Data

Predicted Key Mass Fragments
m/z ValuePossible Fragment Ion
196[M]⁺ (Molecular Ion)
181[M - CH₃]⁺
179[M - OH]⁺
165[M - OCH₃]⁺
137[C₈H₉O₂]⁺ (3,5-dimethoxyphenylmethylidyne)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like aromatic rings. uq.edu.au Benzene and its derivatives exhibit characteristic absorption bands. sielc.comnih.gov The spectrum of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- is expected to show absorptions arising from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.net

The presence of two electron-donating methoxy groups and the N-hydroxycarboximidamide group is expected to cause a bathochromic (red) shift of the benzene absorption bands to longer wavelengths. For comparison, 3,5-dihydroxybenzoic acid shows absorption maxima at 208 nm, 250 nm, and 308 nm. It is anticipated that Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- will exhibit a similar absorption profile, likely with two main absorption bands in the UV region.

Predicted UV-Vis Absorption Data

Predicted UV-Vis Absorption Maxima (λmax)
Electronic TransitionPredicted Wavelength Range (nm)
π → π* (Primary band)~210 - 230
π → π* (Secondary band)~260 - 280
n → π*~300 - 320

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, data from the closely related (E)-3,5-Dimethoxybenzaldehyde oxime offers significant insights.

Predicted Crystallographic Data and Parameters

Predicted Crystallographic Properties
ParameterPredicted Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Key Intermolecular InteractionsO-H···N, N-H···O, N-H···N hydrogen bonds
Molecular ConformationBenzene ring and C=N bond likely near co-planar
Packing MotifFormation of chains or dimers via hydrogen bonding

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms of the N-Hydroxyamidoxime Moiety

The N-hydroxyamidoxime functional group is a versatile synthon in organic chemistry, known for its ability to participate in a variety of cyclization and transformation reactions. researchgate.netclockss.org While specific mechanistic studies on Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- are not extensively documented, its reactivity can be inferred from the well-established chemistry of related N-hydroxyamidoximes.

A primary reaction pathway for N-hydroxyamidoximes involves their conversion into various five-membered heterocycles. For instance, they are common precursors for the synthesis of 1,2,4-oxadiazoles. researchgate.net This transformation typically proceeds via acylation of the hydroxyl group, followed by cyclization and dehydration. The reaction with an acylating agent, such as an acid chloride or anhydride, forms an O-acyl intermediate. Subsequent base-promoted intramolecular cyclization leads to the formation of the 1,2,4-oxadiazole (B8745197) ring.

Another significant reaction pathway is the cleavage of the N-O bond within the N-hydroxyamidoxime moiety. mdpi.com This cleavage can be induced under various conditions, including reductive or transition-metal-catalyzed processes, to generate amidine or other nitrogen-containing functionalities. This reactivity is crucial for the use of hydroxylamines and their derivatives as nitrogen sources in the synthesis of N-heterocycles. mdpi.com

The tautomeric nature of the N-hydroxyamidoxime group also influences its reactivity. It can exist in equilibrium between the N-hydroxyamidoxime form and the N-hydroximidoyl amide form. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents on the aromatic ring.

Furthermore, the N-hydroxyamidoxime moiety can act as a nucleophile through its nitrogen or oxygen atoms, participating in reactions with various electrophiles.

Derivatization Reactions and Functional Group Interconversions of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

The functional groups present in Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- offer several opportunities for derivatization and interconversion, allowing for the synthesis of a diverse range of analogs.

The N-hydroxy group of the amidoxime (B1450833) can be readily acylated, alkylated, or silylated. Acylation, as mentioned earlier, is a key step in the synthesis of 1,2,4-oxadiazoles. Alkylation with alkyl halides under basic conditions would yield O-alkyl derivatives.

The amidino group (-C(=NH)NHOH) can also undergo various transformations. For example, it can be hydrolyzed to the corresponding carboxylic acid or converted to other nitrogen-containing functional groups under specific reaction conditions.

The following table summarizes potential derivatization reactions:

Functional GroupReagent/ConditionProduct Type
N-HydroxyAcid Chloride/AnhydrideO-Acyl N-hydroxyamidoxime
N-HydroxyAlkyl Halide/BaseO-Alkyl N-hydroxyamidoxime
N-HydroxySilyl Halide/BaseO-Silyl N-hydroxyamidoxime
AmidoximeHydrolysis (acidic or basic)Carboxylic Acid

These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying the parent molecule can lead to compounds with enhanced biological activity or improved pharmacokinetic properties.

Reactivity of the Dimethoxy-substituted Phenyl Ring

The presence of two methoxy (B1213986) (-OCH3) groups at the 3 and 5 positions of the phenyl ring significantly influences the reactivity of the aromatic system, primarily in electrophilic aromatic substitution (EAS) reactions. msu.edulibretexts.org

Methoxy groups are strong activating groups due to their ability to donate electron density to the benzene (B151609) ring through resonance (a +M effect). lumenlearning.com This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. msu.edu

The directing effect of the two methoxy groups is cooperative. Both are ortho, para-directing. libretexts.org In the case of 3,5-dimethoxy substitution, the positions ortho to both methoxy groups (positions 2, 4, and 6) are activated. Due to symmetry, positions 2 and 6 are equivalent, and position 4 is also highly activated. Therefore, electrophilic substitution on Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- is expected to occur predominantly at the 2-, 4-, or 6-positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring using reagents like Br2/FeBr3 or Cl2/AlCl3.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The high activation provided by the two methoxy groups may necessitate milder reaction conditions for these transformations to avoid polysubstitution or side reactions.

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. While specific stability data for this compound is limited, general knowledge of amidoxime and substituted benzene chemistry provides insight into its potential degradation pathways.

A safety data sheet for the related compound N'-hydroxy-3,4-dimethoxybenzenecarboximidamide indicates that it is stable under recommended storage conditions. guidechem.com However, under controlled chemical conditions, degradation can occur.

One potential degradation pathway for amidoximes involves oxidative conditions. For instance, some amidoximes have been shown to undergo oxidative degradation, leading to the cleavage of the amidoxime moiety. africaresearchconnects.com The specific products of such degradation would depend on the oxidant used and the reaction conditions.

Under strongly acidic or basic conditions, the amidoxime functional group may be susceptible to hydrolysis, which would lead to the formation of 3,5-dimethoxybenzoic acid and hydroxylamine (B1172632). The ether linkages of the methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

The compound's stability to light (photostability) could also be a consideration, as aromatic compounds can undergo photochemical reactions.

The following table outlines potential degradation pathways under specific conditions:

ConditionPotential Degradation PathwayMajor Degradation Products
Strong Acid/HeatHydrolysis of amidoxime3,5-Dimethoxybenzoic acid, Hydroxylamine
Strong Base/HeatHydrolysis of amidoxime3,5-Dimethoxybenzoate, Hydroxylamine
Oxidizing AgentsOxidative cleavageVarious oxidation products
Harsh Acidic Conditions (e.g., HBr)Ether cleavage3,5-Dihydroxybenzoic acid derivatives

Further experimental studies are required to fully elucidate the specific degradation profile of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- under various controlled chemical environments.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule. For Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-, these calculations can determine the energies and shapes of its molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

These calculations would also reveal the distribution of electron density, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.8

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. nih.gov For Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-, DFT calculations can be employed to find the most stable geometric arrangement of its atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Furthermore, DFT can be used to explore the energy landscapes of different molecular conformations, identifying various local minima and the transition states that connect them. This provides a comprehensive picture of the molecule's flexibility and the energy barriers associated with conformational changes. Molecular Electrostatic Potential (MEP) maps, generated through DFT, can visualize the electrostatic potential on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-, MD simulations can provide detailed insights into its conformational flexibility in different environments, such as in a solvent or interacting with a biological macromolecule. By simulating the motion of atoms and bonds, MD can reveal the preferred conformations of the molecule and the transitions between them.

MD simulations are also invaluable for studying intermolecular interactions. For instance, they can model how the compound interacts with water molecules in an aqueous solution or how it binds to the active site of a protein. These simulations can help in understanding the forces that govern these interactions, such as hydrogen bonds and van der Waals forces.

In Silico Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the reactivity and selectivity of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- in various chemical reactions. Fukui functions, derived from DFT calculations, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

By calculating the activation energies for different possible reaction pathways, computational models can predict the most likely products of a chemical transformation. This in silico approach allows for the efficient screening of potential reactions and catalysts, saving time and resources in experimental studies.

Computational Analysis of Spectroscopic Properties

Theoretical calculations can predict the spectroscopic properties of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-, which can be compared with experimental data to confirm its structure and purity. DFT and Time-Dependent DFT (TD-DFT) methods can be used to calculate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed, providing a theoretical spectrum that can aid in the interpretation of experimental NMR data. The accurate prediction of these spectroscopic properties is a powerful tool for chemical characterization.

Table 2: Hypothetical Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Stretching O-H 3450
Stretching N-H 3350
Stretching C=N 1650

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with specific electronic properties can exhibit nonlinear optical (NLO) behavior, which is of interest for applications in optoelectronics and photonics. nih.gov Computational chemistry can be used to evaluate the NLO properties of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- by calculating its hyperpolarizability. The presence of donor and acceptor groups within a conjugated system can enhance NLO properties. Theoretical calculations can help in understanding the structure-property relationships and in designing molecules with optimized NLO responses.

Molecular Docking and Protein-Ligand Interaction Modeling

Given the potential of benzenecarboximidamide derivatives in drug discovery, molecular docking is a crucial computational technique to investigate the interaction of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- with biological targets such as enzymes and receptors. nih.govresearchgate.net Docking simulations predict the preferred binding orientation of the molecule within the active site of a protein and estimate the binding affinity.

These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For instance, studies on similar compounds containing a 4-hydroxy-3,5-dimethoxybenzaldehyde motif have shown that these molecules can effectively bind to various enzymes. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

Research on Structural Modifications and Structure Activity Relationships Sar

Design and Synthesis of Novel N-Hydroxy-3,5-dimethoxybenzenecarboximidamide Analogs

Another synthetic route involves a two-step procedure where an N-alkylpyridinecarboximidamide is first synthesized and subsequently converted to the corresponding N'-hydroxy-N-alkylpyridinecarboximidamide. These synthetic methodologies allow for the introduction of a diverse range of substituents at different positions of the core structure, enabling a thorough investigation of the structure-activity relationships.

Impact of Aromatic Substituents on Chemical Properties and Reactivity Profiles

The nature and position of substituents on the aromatic ring of benzenecarboximidamide derivatives significantly influence their chemical properties and reactivity. For instance, in related benzamide structures, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution within the aromatic ring and the adjacent functional groups. This, in turn, affects properties such as lipophilicity, acidity/basicity, and susceptibility to metabolic reactions.

Theoretical studies on substituted benzamides have shown that the placement of electron-withdrawing groups at the meta and para positions can enhance the aromaticity of the ring. Conversely, electron-releasing groups tend to weaken the aromaticity. These changes in electronic character can have a profound impact on intermolecular interactions, such as aromatic stacking, which are often crucial for the binding of a molecule to its biological target. The electrostatic interactions between the substituents of one aromatic ring and the π-face of another are highly sensitive to the nature and location of these substituents.

Exploration of N-Hydroxylation and Imidamide Linkage Modifications on Molecular Function

The N-hydroxyamidine moiety is a critical pharmacophore in many biologically active compounds. Modifications to the N-hydroxylation and the imidamide linkage can dramatically alter the molecular function. The N-hydroxy group, in particular, is often involved in key interactions with biological targets, such as metal chelation in enzyme active sites.

Alterations to the imidamide linkage, for example, by introducing different substituents on the nitrogen atoms, can affect the molecule's conformation, steric profile, and hydrogen bonding capacity. These modifications can influence the compound's ability to fit into a binding pocket and interact with specific amino acid residues. The strategic modification of this linkage is a key area of exploration for optimizing the biological activity of N-hydroxyamidine-containing molecules.

Structure-Biological Activity Relationship Studies with a Mechanistic and In Vitro Focus

Structure-activity relationship (SAR) studies on N-hydroxyamidine derivatives have provided valuable insights into their mechanism of action, particularly as enzyme inhibitors. For example, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the N-hydroxyamidine group is crucial for binding to the heme iron in the enzyme's active site. nih.gov

In vitro studies of various analogs have demonstrated that modifications to the aromatic ring and other parts of the molecule can significantly impact inhibitory potency. For instance, the replacement of a furazan ring with other electron-withdrawing groups in some hydroxyamidine derivatives was explored to maintain the acidity of the hydroxylamidine group, which is important for its biological activity. nih.gov A molecular modeling study of these compounds indicated that the deprotonated oxygen of the N-hydroxyamidine interacts with the heme iron. nih.gov

The following table summarizes the in vitro activity of some N-hydroxyamidine derivatives against the hIDO1 enzyme, illustrating the impact of structural modifications on inhibitory activity.

CompoundModificationhIDO1 IC₅₀ (μM)
1 Thiazole substitution0.078
2 Pyrazole substitution0.43
3 Isoxazole substitution>50
4 Oxadiazole substitution0.16
5 Saturated six-member ring>50
6 Carbonyl group on six-member ring0.23

These studies highlight the sensitivity of the biological activity to structural changes and provide a rational basis for the design of more potent and selective compounds based on the N-hydroxy-3,5-dimethoxybenzenecarboximidamide scaffold.

Advanced Academic Research Applications Non Clinical, Mechanistic Focus

Investigation of Enzyme Inhibition Mechanisms by Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- and its Analogs

The inhibitory potential of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- and its analogs stems from the molecule's ability to interact with enzyme active sites. The primary mechanism is often attributed to the hydroxamic acid moiety (-C(=O)NHOH), a key structural feature in many enzyme inhibitors. This group can chelate metal ions present in the active sites of metalloenzymes, thereby disrupting their catalytic activity. nih.gov

Structure-activity relationship (SAR) studies on related benzohydroxamic acids reveal that inhibitory potency is a function of two main molecular components: the hydroxamic acid portion, which provides a qualitative complexing effect with the enzyme's metal component, and the substituted benzene (B151609) ring, which contributes to the quantitative aspects of inhibition through various interactions. nih.gov For instance, analogs such as N,N′-(1,4-phenylene)bis(3-methoxybenzamide) have shown potent inhibition against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com The position and nature of substituents, such as the 3,5-dimethoxy groups, on the benzene ring significantly influence the molecule's electronic and steric properties, thereby affecting its binding affinity and selectivity for specific enzymes like 12-lipoxygenase. nih.gov The investigation of these analogs provides a framework for understanding how Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- might function as an enzyme inhibitor, likely through a combination of metal chelation by the N-hydroxy group and supplementary interactions from the dimethoxybenzene ring.

Compound/AnalogTarget EnzymeInhibitory Activity (IC₅₀)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056 µM mdpi.com
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)β-secretase (BACE1)9.01 µM mdpi.com
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Compound 35)12-Lipoxygenase (12-LOX)< 10 nM nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Compound 36)12-Lipoxygenase (12-LOX)< 10 nM nih.gov

Mechanistic Studies of Antioxidant Activity and Free Radical Scavenging

The antioxidant properties of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- are linked to its ability to neutralize free radicals. The primary mechanism involves the donation of a hydrogen atom from the N-hydroxy group to a radical species, thereby stabilizing it. This process is characteristic of phenolic and hydroxylamine-containing compounds. nih.govnih.gov The stability of the resulting radical on the inhibitor molecule is a key determinant of its antioxidant efficacy.

Mechanistic studies on structurally similar compounds, such as dihydroxybenzoic acids and other phenolic derivatives, have identified several pathways for radical scavenging. researchgate.net The two most prominent mechanisms are:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical. This is considered a major pathway in nonpolar environments. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the antioxidant molecule first deprotonates, and the resulting anion then donates an electron to the free radical. researchgate.net

The 3,5-dimethoxy substituents on the benzene ring of the target compound influence its electronic properties and, consequently, its antioxidant potential. These groups can affect the bond dissociation enthalpy of the O-H bond in the N-hydroxy group, making hydrogen donation more or less favorable. nih.gov Studies on hydroxybenzylidene hydrazines show that the number and position of hydroxyl and methoxy (B1213986) groups significantly impact the scavenging capacity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS). mdpi.com

Compound/AnalogRadical ScavengedScavenging Activity (SC₅₀ / % Inhibition)Reference
Gallic acidDPPH88.5% nih.gov
Propyl gallateDPPH88.1% nih.gov
2,3-dihydroxybenzylidene hydrazineABTSSC₅₀ = 1.05 x 10⁻⁵ mol·dm⁻³ mdpi.com
3,5-dihydroxybenzylidene hydrazineABTSSC₅₀ = 1.10 x 10⁻⁵ mol·dm⁻³ mdpi.com

In Vitro Antimicrobial Research and Modes of Action

In vitro research has demonstrated that compounds structurally related to Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- possess significant antimicrobial properties. Benzamide and benzohydrazide (B10538) derivatives have shown a broad range of activity against both Gram-positive and Gram-negative bacteria as well as fungi. nanobioletters.comnih.gov

The proposed modes of action are varied and depend on the specific molecular structure. One potential mechanism involves the disruption of the bacterial cell wall, where the compound penetrates the peptidoglycan layer, leading to cell lysis. nanobioletters.com Another mode of action involves the compound fitting into specific enzyme or protein receptor sites, inhibiting essential metabolic pathways. For example, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed as potential inhibitors of the multidrug efflux pump (MATE), a mechanism that bacteria use to develop resistance. nih.gov The presence of the carboximidamide group and the N-hydroxy functionality in the target compound could facilitate interactions with microbial targets through hydrogen bonding and other non-covalent forces, contributing to its antimicrobial effect.

Compound/AnalogMicrobial StrainActivity (MIC / Zone of Inhibition)Reference
Benzamide Derivative 5aBacillus subtilisMIC: 6.25 µg/mL; Zone: 25 mm nanobioletters.com
Benzamide Derivative 5aEscherichia coliMIC: 3.12 µg/mL; Zone: 31 mm nanobioletters.com
N'-benzylidene-3,4-dimethoxybenzohydrazide 4hStaphylococcus aureusZone: 20.3 mm nih.gov
N'-benzylidene-3,4-dimethoxybenzohydrazide 4aCandida albicansZone: 19.7 mm nih.gov

Exploration of Molecular Chaperone Pathway Modulation through Hydroxylamine (B1172632) Derivatives

Hydroxylamine derivatives, including Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-, are being investigated for their ability to modulate molecular chaperone pathways. google.com Molecular chaperones, such as heat shock proteins (HSPs), are crucial for maintaining cellular protein homeostasis (proteostasis) by assisting in the correct folding of proteins and targeting misfolded proteins for degradation. nih.govresearchgate.net

Research indicates that certain hydroxylamine derivatives can enhance the production or activity of molecular chaperones, particularly in cells under physiological stress. google.com This modulation is a potential therapeutic strategy for diseases characterized by protein misfolding and aggregation, such as polyglutamine disorders like Huntington's disease. nih.govdovepress.com The mechanism often involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of chaperones like HSP70. dovepress.com By upregulating these protective proteins, hydroxylamine derivatives can help cells manage toxic protein aggregates and reduce cellular stress. The core hydroxylamine structure is believed to be central to this modulatory activity.

Compound Class/DerivativeEffectMechanism of ActionReference
Hydroxylamine DerivativesIncreases amount and/or enhances activity of molecular chaperonesEnhances expression of molecular chaperones beyond that induced by physiological stress alone google.com
Indole DerivativesUp-regulated chaperone expression (HSP70)Activation of Heat Shock Factor 1 (HSF1) dovepress.com
Hsp70 ModulatorsPromotes selective clearance of mutant proteinsVaries depending on specific modulator and client protein nih.gov

Role in Inhibitor Development for Chemical Processes (e.g., Corrosion Inhibition)

In the field of materials science, molecules with structural similarities to Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- are studied as corrosion inhibitors for metals in acidic environments. researchgate.net The effectiveness of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.govnih.gov

The mechanism of inhibition involves the interaction of the inhibitor's functional groups with the metal. The nitrogen and oxygen heteroatoms in the N-hydroxy-carboximidamide group can donate lone-pair electrons to the vacant d-orbitals of the metal, forming coordinate bonds. Furthermore, the π-electrons of the 3,5-dimethoxy-substituted benzene ring can interact with the metal surface. This adsorption can be classified as physisorption (electrostatic interactions) or chemisorption (covalent bond formation) and often follows established models like the Langmuir adsorption isotherm. researchgate.netnih.gov Studies on N'-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide have shown that such molecules can act as mixed-type inhibitors, affecting both the anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net

Inhibitor CompoundMetal/MediumMaximum Inhibition Efficiency (%)Adsorption MechanismReference
N'-[(3,4-dimethoxybenzylidene)-4-hydroxybenzohydrazide]Mild Steel / 0.5 M H₂SO₄86%Physisorption, Langmuir Isotherm researchgate.net
N'-[(3,4-dimethoxybenzylidene)-4-hydroxybenzohydrazide]Mild Steel / 0.5 M HCl81%Physisorption, Langmuir Isotherm researchgate.net
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrateC38 Steel / 1 M HCl91.2%Mixed Physical/Chemical, Langmuir Isotherm nih.gov

Future Perspectives and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Methodologies

The classical synthesis of N-hydroxyamidoximes often involves the reaction of nitriles with hydroxylamine (B1172632), a reliable but sometimes slow method that may require harsh conditions or extended reaction times. chemicalbook.com Future research is increasingly focused on developing more advanced and sustainable synthetic protocols that offer higher efficiency, reduced environmental impact, and greater versatility.

Key areas of development include:

Green Chemistry Approaches: Emphasis is being placed on the use of environmentally benign solvents, reducing the generation of hazardous waste, and improving atom economy. This includes exploring solvent-free reaction conditions, potentially utilizing techniques like ultrasonic irradiation, which has been shown to accelerate the reaction between nitriles and hydroxylamine and produce high yields in shorter times. chemicalbook.com

Catalytic Systems: The exploration of novel catalysts could offer pathways to milder reaction conditions and improved yields. This might involve organocatalysis or the use of transition metal catalysts to activate the nitrile group, thereby facilitating the addition of hydroxylamine.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and stoichiometry), and easier scalability. Adapting the synthesis of N-hydroxy-3,5-dimethoxy-benzenecarboximidamide to a flow process could lead to a more efficient and reproducible manufacturing pathway.

Novel Precursors: Research into alternative starting materials and synthetic routes, such as those beginning with hydroxamic acid chlorides that proceed through nitrile oxide intermediates, could provide access to a wider range of N-hydroxyamidoxime derivatives and potential prodrugs. researchgate.net

Synthetic ParameterTraditional Method (e.g., Tiemann, 1884)Emerging Sustainable MethodAdvantage of Emerging Method
Energy Source Conventional heating (reflux)Ultrasonic IrradiationReduced reaction time, lower energy consumption. chemicalbook.com
Solvent Alcohols (e.g., Ethanol (B145695), Methanol)Solvent-free or Green Solvents (e.g., water)Minimized volatile organic compound (VOC) emissions, reduced waste. chemicalbook.com
Process Type Batch processingContinuous Flow ChemistryEnhanced safety, better control, improved scalability.
Starting Materials Nitriles, Thioamides, AmidinesHydroxamic acid chlorides, IminoethersAccess to diverse derivatives and functional group tolerance. chemicalbook.comresearchgate.net

Multidisciplinary Approaches in N-Hydroxyamidoxime Research

The potential applications of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- and related compounds extend far beyond a single discipline. Future breakthroughs will likely emerge from the convergence of chemistry with materials science, environmental science, and computational biology.

Materials Science: The strong chelating ability of the amidoxime (B1450833) group makes it highly effective at binding metal ions. This property has been exploited to create poly(amidoxime)-based hydrogels and membranes for the extraction of uranium from seawater. researchgate.net Future research could adapt this principle to create selective adsorbents for other valuable or heavy metals, with the 3,5-dimethoxy substitution pattern potentially modulating the selectivity and efficiency of metal binding.

Environmental Science: Beyond metal extraction, amidoximes are being investigated for their potential in carbon dioxide (CO2) capture. Computational studies and experimental verification suggest that the amidoxime functionality can interact with and adsorb CO2, presenting a potential alternative to traditional amine-based scrubbing technologies.

Supramolecular Chemistry: The N-hydroxyamidoxime moiety can participate in hydrogen bonding and metal coordination. This opens avenues for its use as a building block in the design of complex supramolecular structures, such as metal-organic frameworks (MOFs) or self-assembling hydrogels with tailored properties for applications in catalysis or controlled release systems. researchgate.net

Chemical Biology: As versatile precursors, amidoximes are used in the synthesis of various heterocyclic compounds like 1,2,4-oxadiazoles, which are common scaffolds in medicinal chemistry. researchgate.net A multidisciplinary approach combining synthetic chemistry with high-throughput biological screening can accelerate the discovery of new bioactive agents derived from N-hydroxyamidoxime precursors.

Mechanistic Elucidation of Novel Biological Interactions at the Molecular Level

While the biological potential of N-hydroxyamidoximes is recognized, a detailed molecular-level understanding of their mechanisms of action is often still developing. Future research will increasingly leverage advanced analytical and computational techniques to clarify how these molecules interact with biological targets.

Enzyme Inhibition Kinetics and Structural Biology: For compounds showing inhibitory activity against specific enzymes, detailed kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive). Co-crystallization of active compounds like N-hydroxy-3,5-dimethoxy-benzenecarboximidamide with their target proteins, followed by X-ray crystallography, can provide atomic-level snapshots of the binding interactions. This structural information is invaluable for understanding the basis of activity and for guiding the design of more potent and selective inhibitors. For example, it has been hypothesized that some N-hydroxy derivatives may act via bidentate chelation of metal ions, such as zinc, within an enzyme's active site. nih.gov

Computational Chemistry: Quantum-chemical methods are powerful tools for investigating the electronic properties of N-hydroxyamidoximes. researchgate.net These calculations can determine electron density, ionization potential, and the stability of different tautomeric forms, providing insight into the molecule's reactivity and potential interaction sites. Molecular docking and dynamic simulations can then be used to model the binding of the compound to a target protein, predicting binding affinity and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Metabolite Identification and Reactivity: The N-hydroxy group can be a site of metabolic transformation in vivo. Understanding the metabolic fate of these compounds is crucial. It is known that N-hydroxy metabolites of some drugs can be converted into reactive electrophilic species that may bind to nucleophilic sites on DNA or proteins. nih.gov Detailed metabolic studies using techniques like mass spectrometry are needed to identify potential metabolites and assess their stability and subsequent reactivity.

Application of Machine Learning and Artificial Intelligence in Amidoxime Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials design. nih.gov For N-hydroxyamidoximes, these computational tools can dramatically accelerate the design-make-test-analyze cycle. oxfordglobal.com

Quantitative Structure-Activity Relationship (QSAR): By training ML models on datasets of amidoxime compounds with known biological activities, it is possible to develop predictive QSAR models. researchgate.net These models identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity. Such models can be used to virtually screen large libraries of potential amidoxime derivatives, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained on the structural rules of known active molecules. nih.gov These models can then generate novel molecular structures, including new N-hydroxyamidoximes, that are optimized for predicted activity against a specific biological target while also adhering to desired physicochemical properties (e.g., solubility, metabolic stability). actascientific.com

ADME/Tox Prediction: A significant cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles. AI/ML models can be trained to predict these properties from a molecule's structure alone. actascientific.com Applying these predictive models early in the design phase for compounds like N-hydroxy-3,5-dimethoxy-benzenecarboximidamide can help flag potential liabilities, allowing for structural modifications to mitigate risks before significant resources are invested.

AI/ML ApplicationDescriptionPotential Impact on Amidoxime Research
Virtual Screening Using ML models to rapidly screen large compound libraries to identify potential "hits". nih.govAccelerates the identification of novel, active N-hydroxyamidoximes from vast virtual libraries.
Generative Design AI algorithms create entirely new molecular structures optimized for specific properties. nih.govDesigns novel amidoxime-based compounds with enhanced potency and selectivity for a target.
Property Prediction Predicting physicochemical properties, bioactivity, and ADME/T profiles from chemical structure. researchgate.netReduces late-stage failures by prioritizing compounds with favorable drug-like properties.
Reaction Prediction AI tools predict the outcomes and optimal conditions for chemical reactions.Assists in designing efficient and sustainable synthetic routes for new amidoxime derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzenecarboximidamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoic acids and amidine precursors. For example, in related benzamidine derivatives, coupling agents like dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) are used under anhydrous conditions . Optimization includes temperature control (e.g., 0–25°C), inert atmospheres (N₂/Ar), and solvent selection (e.g., dichloromethane or DMF). Yield improvements may require iterative adjustments of stoichiometry and purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy groups at 3,5-positions).
  • FT-IR to identify functional groups (e.g., N–O stretch of hydroxyimidamide near 3200–3400 cm⁻¹).
  • Mass Spectrometry (ESI-TOF or GC-MS) for molecular weight validation. Cross-reference data with databases like NIST Chemistry WebBook for spectral matching .

Q. What safety protocols are critical when handling N-hydroxyimidamide derivatives?

  • Methodological Answer : Refer to OSHA-compliant Safety Data Sheets (SDS) for related compounds. Key precautions include:

  • Use of PPE (nitrile gloves, lab coats, eye protection).
  • Fume hoods for volatile steps (e.g., solvent removal).
  • Emergency procedures for inhalation/exposure (e.g., rinse skin with water for 15 minutes, seek medical attention) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme inhibition : Test against target enzymes (e.g., proteases or oxidoreductases) using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK-293 or HeLa) to establish IC₅₀ values.
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound stability. Mitigation strategies:

  • Replicate experiments with standardized protocols (e.g., fixed incubation times, solvent controls).
  • Stability studies : Use HPLC to monitor degradation under assay conditions.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., two-way ANOVA) to identify confounding variables .

Q. What advanced strategies validate the pharmacological mechanism of action for this compound?

  • Methodological Answer : Employ:

  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to bind putative targets.
  • CRISPR/Cas9 knockout models : Validate target relevance in cellular pathways.
  • Metabolomics : Track downstream metabolic changes via LC-MS/MS.
  • In silico docking (e.g., AutoDock Vina) to predict binding modes to enzymes/receptors .

Q. How can analytical methods be optimized for detecting trace impurities in synthesized batches?

  • Methodological Answer : Implement:

  • UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation.
  • Forced degradation studies (acid/base/oxidative stress) to identify degradation products.
  • Validation parameters : Assess linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (85–115%) per ICH guidelines .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Address poor solubility/permeability via:

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., as seen in benzamidine hydrochloride derivatives) .
  • Nanocarriers : Use liposomes or PLGA nanoparticles for controlled release.
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to improve absorption .

Q. How do structural modifications (e.g., substituent variations) impact its bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Electron-withdrawing groups (e.g., trifluoromethyl at 3,5-positions) may enhance enzyme binding via hydrophobic interactions.
  • Methoxy vs. hydroxy groups : Compare hydrogen-bonding capacity in target binding pockets.
  • Synthetic analogs : Test derivatives with varied alkyl/aryl substituents using high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.